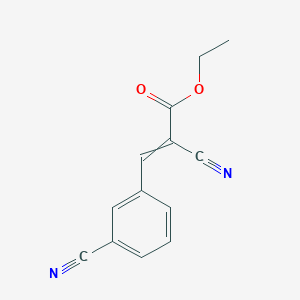

Ethyl-2-cyano-3-(3-cyanophenyl)prop-2-enoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

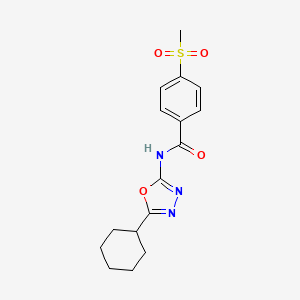

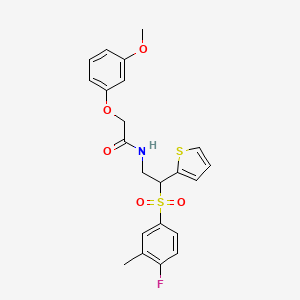

Ethyl-2-cyano-3-(3-cyanophenyl)prop-2-enoate is an organic compound with the molecular formula C13H10N2O2 . It has a molecular weight of 226.23 . The IUPAC name for this compound is ethyl (2E)-2-cyano-3-(3-cyanophenyl)-2-propenoate .

Molecular Structure Analysis

The molecular structure of Ethyl-2-cyano-3-(3-cyanophenyl)prop-2-enoate has been analyzed using single-crystal X-ray diffraction . The structures assemble via weak C–H···O=C/O (nitro group), C–H···N, and π–π intermolecular interactions . The lattice energies have been calculated using the PIXEL approach .Physical And Chemical Properties Analysis

Ethyl-2-cyano-3-(3-cyanophenyl)prop-2-enoate has a molecular weight of 226.23 . It is typically stored at temperatures between 2-8°C .Aplicaciones Científicas De Investigación

Crystal Packing and Non-hydrogen Bonding Interactions

Research has demonstrated that ethyl-2-cyano-3-(3-cyanophenyl)prop-2-enoate and its derivatives exhibit unique crystal packing characteristics, utilizing rare N⋯π and O⋯π interactions rather than traditional hydrogen bonding. This behavior forms distinct structural motifs, such as zigzag double-ribbons and simple 1-D double-columns, contributing to our understanding of molecular interactions and crystal engineering (Zhenfeng Zhang et al., 2011; Zhenfeng Zhang et al., 2012).

Intramolecular Cyclization for Synthesis

Ethyl-2-cyano-3-(3-cyanophenyl)prop-2-enoate derivatives have been used in the synthesis of novel (trifluoromethyl)quinoline-3-carbonitrile derivatives through intramolecular cyclization. This process showcases the compound's potential in creating new molecules with possible applications in drug development and material science (A. Darehkordi et al., 2018).

Structural Analysis and Characterization

The structural analysis of ethyl-2-cyano-3-(3-cyanophenyl)prop-2-enoate derivatives has provided insights into their chemical properties and potential applications. Detailed characterizations, including IR, UV, and NMR spectroscopy, have revealed the existence of these compounds in specific tautomeric forms, contributing to our understanding of their reactivity and stability (James E. Johnson et al., 2006).

Enantioselective Synthesis and Catalysis

The compound has been utilized in the enantioselective synthesis of ethyl 3-oxo-5-phenylpentanoate, demonstrating its role in producing chiral molecules. This application is crucial for developing pharmaceuticals and other substances where the stereochemistry significantly impacts the efficacy and safety of the product (Qinghua Meng et al., 2008).

Thermodynamic Characteristics

Studies on the thermodynamic characteristics of ethyl-2-cyano-3-(3-cyanophenyl)prop-2-enoate derivatives have provided valuable data on their enthalpic properties. Such information is essential for predicting the behavior of these compounds under different conditions and for their application in various chemical processes (Roman Kos et al., 2017).

Direcciones Futuras

The future directions for research on Ethyl-2-cyano-3-(3-cyanophenyl)prop-2-enoate and related compounds could involve further exploration of their potential as mitochondrial pyruvate transport inhibitors . This could have implications in various biological and chemical processes, including oxidative respiration, biogenesis of the iron-sulfur cluster protein assembly, apoptosis, diauxic shift, and the metabolism of lipids .

Propiedades

IUPAC Name |

ethyl 2-cyano-3-(3-cyanophenyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2/c1-2-17-13(16)12(9-15)7-10-4-3-5-11(6-10)8-14/h3-7H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUQFOTOMLHSZIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC(=CC=C1)C#N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-cyano-3-(3-cyanophenyl)prop-2-enoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoic acid](/img/structure/B2964876.png)

![N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2964881.png)

![(E)-6-(3-chlorostyryl)-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2964885.png)

![N-(2,3-dichlorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2964886.png)

![2-hydroxy-4-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2964889.png)